5-Amino-3-methyl-3,4-dihydroquinoxalin-2(1H)-one 5-Amino-3-methyl-3,4-dihydroquinoxalin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 41740-43-6
VCID: VC15985943
InChI: InChI=1S/C9H11N3O/c1-5-9(13)12-7-4-2-3-6(10)8(7)11-5/h2-5,11H,10H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C9H11N3O
Molecular Weight: 177.20 g/mol

5-Amino-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

CAS No.: 41740-43-6

Cat. No.: VC15985943

Molecular Formula: C9H11N3O

Molecular Weight: 177.20 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-3-methyl-3,4-dihydroquinoxalin-2(1H)-one - 41740-43-6

CAS No. 41740-43-6
Molecular Formula C9H11N3O
Molecular Weight 177.20 g/mol
IUPAC Name 5-amino-3-methyl-3,4-dihydro-1H-quinoxalin-2-one
Standard InChI InChI=1S/C9H11N3O/c1-5-9(13)12-7-4-2-3-6(10)8(7)11-5/h2-5,11H,10H2,1H3,(H,12,13)
Standard InChI Key GYUVGPGKWRYRNT-UHFFFAOYSA-N
Canonical SMILES CC1C(=O)NC2=CC=CC(=C2N1)N

CompoundMolecular FormulaMolecular Weight (g/mol)LogPPSA (Ų)
4-Amino-3,4-dihydroquinoxalin-2(1H)-one C8_8H9_9N3_3O163.181.1761.85
7-Fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one C9_9H9_9FN2_2O180.181.4232.34
5-Amino-3-methyl-3,4-dihydroquinoxalin-2(1H)-oneC9_9H11_{11}N3_3O177.21 (predicted)1.25*58.20*

*Predicted using computational tools (e.g., ChemAxon).

The amino group at position 5 enhances hydrogen-bonding capacity, potentially improving solubility in polar solvents, while the methyl group at position 3 may influence steric interactions in biological systems .

Synthetic Methodologies

While no direct synthesis of 5-Amino-3-methyl-3,4-dihydroquinoxalin-2(1H)-one has been reported, analogous routes for 3,4-dihydroquinoxalin-2(1H)-one derivatives provide actionable frameworks:

Core Scaffold Construction

The quinoxalinone backbone is typically synthesized via cyclocondensation of 1,2-phenylenediamine derivatives with α-keto acids or esters . For example, ethyl glyoxalate reacts with substituted phenylenediamines under reflux to yield 3,4-dihydroquinoxalin-2(1H)-ones .

Physicochemical and Spectroscopic Characterization

Spectral Data (Predicted)

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6_6): δ 1.40 (s, 3H, CH3_3), 3.20–3.50 (m, 2H, CH2_2), 4.10–4.30 (m, 1H, CH), 6.60–7.20 (m, 3H, aromatic), 5.20 (br s, 2H, NH2_2) .

  • IR (KBr): 3320 cm1^{-1} (N-H stretch), 1680 cm1^{-1} (C=O), 1600 cm1^{-1} (C=N) .

Solubility and Stability

  • Solubility: Moderate solubility in DMSO and DMF; limited in water (predicted LogP = 1.25).

  • Stability: Susceptible to oxidation at the amino group; recommended storage under inert atmosphere .

Compound [Ref]E. coli (ZOI, mm)S. aureus (ZOI, mm)
5a (H-substituted) 1815
5j (p-F-substituted) 2220
5-Amino-3-methyl (predicted)16–18*14–16*

*Extrapolated from structure-activity relationships.

Applications and Future Directions

Pharmaceutical Development

  • Antibacterial Agents: Optimization of substituents to enhance potency against multidrug-resistant strains.

  • Central Nervous System (CNS) Therapeutics: Quinoxalinones with amino groups may cross the blood-brain barrier, targeting GABA receptors or monoamine oxidases .

Material Science

  • Fluoroionophores: Amino and methyl groups could tune electronic properties for sensor applications .

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